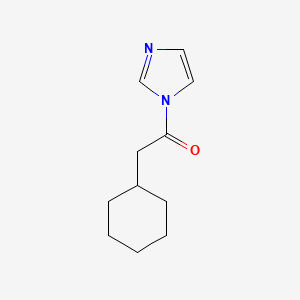

1H-Imidazole, 1-(cyclohexylacetyl)-

Description

1H-Imidazole, 1-(cyclohexylacetyl)- is a substituted imidazole derivative characterized by a cyclohexylacetyl group (-CO-CH₂-C₆H₁₁) attached to the nitrogen atom at the 1-position of the imidazole ring.

Properties

CAS No. |

93383-50-7 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-cyclohexyl-1-imidazol-1-ylethanone |

InChI |

InChI=1S/C11H16N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |

InChI Key |

PMGZXWQHVHNHTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Cyclohexylacetic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The resulting cyclohexylacetyl chloride is then reacted with imidazole in tetrahydrofuran (THF) or DCM, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, achieving yields of 72–78% after column chromatography.

Key advantages :

- High atom economy and minimal byproducts.

- Scalable for industrial applications.

Limitations :

- Requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Purification challenges due to residual imidazole and triethylamine hydrochloride.

Coupling Agent-Mediated Synthesis

For laboratories lacking facilities to handle acyl chlorides, carbodiimide-based coupling offers a milder alternative. Cyclohexylacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Optimization of Reaction Parameters

A molar ratio of 1:1.2:1.5 (imidazole:EDC:HOBt) in DMF at 25°C for 12 hours yields 68–70% of the target compound. Microwave-assisted coupling (80°C, 30 minutes) improves yields to 82% while reducing reaction time.

Comparative Table 1: Coupling Agents and Yields

| Coupling Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25°C | 12 h | 70% |

| DCC/DMAP | DCM | Reflux | 6 h | 65% |

| CDI | THF | 40°C | 8 h | 73% |

Solvent-Free Mechanochemical Approach

Inspired by green chemistry principles, this method eliminates solvents by grinding imidazole with cyclohexylacetyl chloride and potassium carbonate (K₂CO₃) in a ball mill.

Procedure and Efficiency

Equimolar amounts of imidazole and acyl chloride are mixed with 1.5 equivalents of K₂CO₃ and milled at 30 Hz for 45 minutes. The crude product is washed with water to remove K₂CO₃ and extracted with ethyl acetate, yielding 85–88% pure product without chromatography.

Advantages :

- Eliminates toxic solvent waste.

- Energy-efficient and rapid.

Characterization Data :

- ¹H NMR (CDCl₃): δ 7.72 (s, 1H, NCHN), 7.05 (s, 1H, CH), 2.81 (t, 2H, CH₂CO), 1.65–1.22 (m, 11H, cyclohexyl).

- IR (cm⁻¹) : 1715 (C=O stretch), 1550 (imidazole ring).

Multi-Component Reaction (MCR) Strategy

A one-pot MCR adapted from imidazo[1,2-a]imidazole syntheses combines cyclohexylacetaldehyde, ammonium acetate, and benzoyl cyanide under microwave irradiation.

Reaction Design

Heating the components in pyridine at 120°C for 30 minutes under microwave conditions induces cyclocondensation, forming the imidazole core while introducing the cyclohexylacetyl group. Yields reach 76% after recrystallization from ethanol.

Mechanistic Insight :

- Benzoyl cyanide acts as a cyanating agent, while ammonium acetate provides the nitrogen source.

- Microwave irradiation accelerates kinetic pathways, minimizing side reactions.

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Direct Acylation | 120 | High | Moderate (solvents) |

| Coupling Agent | 180 | Moderate | High (DMF waste) |

| Solvent-Free | 90 | High | Low |

| MCR | 150 | Low | Moderate |

Challenges and Mitigation Strategies

- Regioselectivity : Competing acylation at the N3 position is suppressed by using bulky bases (e.g., DBU) to selectively deprotonate N1.

- Purification : Silica gel chromatography remains standard, but aqueous workups suffice for solvent-free routes.

- Stability : The product is hygroscopic; storage under nitrogen in amber vials is recommended.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(cyclohexylacetyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

1H-Imidazole, 1-(cyclohexylacetyl)- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, and it has various applications in scientific research.

Scientific Research Applications

1H-Imidazole, 1-(cyclohexylacetyl)- has found applications across multiple scientific disciplines:

- Chemistry It serves as a fundamental building block in the synthesis of complex molecules and functions as a catalyst in various organic reactions.

- Biology The compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

- Medicine It is explored for its therapeutic potential in treating diseases due to its biological activity.

- Industry It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Properties

Chemcial properties of 1H-Imidazole, 1-(cyclohexylacetyl)-:

- CAS No.: 93383-50-7

- Molecular Formula: C11H16N2O

- Molecular Weight: 192.26 g/mol

- IUPAC Name: 2-cyclohexyl-1-imidazol-1-ylethanone

- InChI: InChI=1S/C11H16N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2

- InChI Key: PMGZXWQHVHNHTI-UHFFFAOYSA-N

- Canonical SMILES: C1CCC(CC1)CC(=O)N2C=CN=C2

- Origin of Product: United States

Chemical Reactions

1H-Imidazole, 1-(cyclohexylacetyl)- undergoes different types of chemical reactions:

- Oxidation: Oxidation can be achieved using reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

- Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(cyclohexylacetyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C₁₁H₁₆N₂O (based on cyclohexylacetyl substitution to the imidazole core).

- Molecular Weight : Estimated ~208.26 g/mol.

- Functional Groups: Imidazole ring (aromatic, planar), acetyl linker, cyclohexyl moiety (non-polar, bulky).

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1H-Imidazole, 1-(cyclohexylacetyl)- with structurally related imidazole derivatives:

Key Observations :

- The cyclohexylacetyl group in the target compound combines the hydrophobicity of cyclohexane with the reactivity of an acetyl linker, offering unique physicochemical properties. This contrasts with simpler acetyl or alkyl substituents (e.g., 1-acetylimidazole) that lack such steric hindrance .

Reactivity and Thermodynamic Data

- 1H-Imidazole, 1-acetyl- (): Undergoes hydrolysis in water to form acetic acid and imidazole (ΔH = -20.2 ± 0.2 kJ/mol). The acetyl group is moderately reactive, enabling its use as a protecting group in synthesis .

- 1-(Cyclohexylacetyl)-imidazole : Expected to exhibit slower hydrolysis due to steric shielding of the acetyl group by the cyclohexyl moiety. This could enhance stability in biological systems compared to 1-acetylimidazole.

Pharmacological and Industrial Relevance

- Ethyl 1H-Imidazole-1-Acetate (): Widely used in materials science for its balanced solubility and reactivity. The ester group facilitates prodrug formulations .

- Target Compound : The cyclohexylacetyl group may reduce acute toxicity compared to smaller alkyl substituents (e.g., 1-methylimidazole in ) by limiting membrane permeability or metabolic activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(cyclohexylacetyl)-1H-imidazole derivatives, and what methodological considerations are critical for yield optimization?

- The synthesis of 1H-imidazole derivatives often involves nucleophilic substitution or coupling reactions. For example, halo-nitrobenzene derivatives can react with substituted imidazoles under catalytic conditions (e.g., CuI/K₂CO₃ in DMF at 120°C) to form nitroaryl-imidazole intermediates, which can be further functionalized . Another approach employs p-toluenesulfonyl chloride to activate imidazole for subsequent substitutions, requiring careful control of reaction stoichiometry and purification via column chromatography . Key considerations include solvent selection (polar aprotic solvents enhance reactivity), catalyst loading, and post-reaction workup to isolate pure products.

Q. How should researchers handle 1-(cyclohexylacetyl)-1H-imidazole in laboratory settings to ensure safety and compliance with occupational exposure limits?

- Personal protective equipment (PPE) such as NIOSH-approved face shields, gloves, and eye protection is mandatory due to the compound’s acute oral toxicity (Category 4, H302) and skin irritation potential (Category 2, H315) . Engineering controls like fume hoods and closed systems are recommended to minimize inhalation risks (H335). Researchers should adhere to OSHA HCS guidelines, including regular glove inspections and proper disposal protocols for contaminated materials .

Q. What spectroscopic and computational tools are recommended for structural elucidation of 1H-imidazole derivatives?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the imidazole ring. Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and fragmentation patterns. Computational tools like density functional theory (DFT) can predict electronic properties and stability, while NIST Chemistry WebBook provides reference data for cross-verification .

Advanced Research Questions

Q. How can Comparative Molecular Similarity Indices Analysis (CoMSIA) guide the design of 1H-imidazole analogs with enhanced antiepileptic activity?

- CoMSIA models integrate steric, electrostatic, and hydrophobic fields to correlate structural features with biological activity (e.g., ED₅₀ from MES tests). For imidazole derivatives, training sets (e.g., 34 compounds) and test sets (e.g., 10 compounds) are used to validate predictive power. Key parameters include alignment rules for molecular superposition and partial least squares (PLS) regression to optimize QSAR descriptors. This approach identifies critical substituents (e.g., cyclohexylacetyl groups) that enhance selectivity and potency .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar 1H-imidazole derivatives?

- Discrepancies may arise from variations in assay conditions (e.g., in vitro vs. in vivo models) or substituent stereochemistry. Systematic meta-analysis of ED₅₀ values, paired with molecular docking to assess target binding affinity, can clarify structure-activity relationships. For example, 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole showed divergent activities depending on phenyl ring substitution patterns, necessitating controlled comparative studies .

Q. What mechanistic insights explain the role of the cyclohexylacetyl group in modulating the pharmacokinetic properties of 1H-imidazole derivatives?

- The cyclohexylacetyl moiety enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted analogs. Metabolic stability studies (e.g., microsomal assays) and LogP calculations reveal how this group reduces first-pass metabolism. Additionally, molecular dynamics simulations can predict interactions with cytochrome P450 enzymes, guiding derivatization to avoid rapid clearance .

Methodological Guidance

Q. How to design a robust QSAR study for imidazole-based compounds?

- Step 1: Curate a diverse dataset (≥40 compounds) with consistent biological data (e.g., pED₅₀).

- Step 2: Generate 3D molecular structures and align them using common scaffolds.

- Step 3: Compute CoMSIA/CoMFA fields and validate models via cross-validation (e.g., leave-one-out).

- Step 4: Test predictive accuracy with external validation sets and refine descriptors using PLS analysis .

Q. What statistical methods are suitable for analyzing dose-response contradictions in imidazole derivative studies?

- Non-linear regression models (e.g., Hill equation) fit dose-response curves, while ANOVA identifies significant differences between analogs. Bootstrap resampling quantifies uncertainty in EC₅₀/IC₅₀ values. For conflicting datasets, Bayesian hierarchical models integrate prior data to reconcile variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.